Chroman-3-amine Derivatives Exhibit Nanomolar Affinity for the 5-HT7 Receptor, Establishing a Distinct CNS Scaffold Class
The 3-aminochroman core has been independently validated as a privileged scaffold for targeting the serotonin 5-HT7 receptor. In a comparative study of two compound classes, 3-aminochroman derivatives demonstrated nanomolar affinity for the 5-HT7 receptor, comparable to that of 2-aminotetralin derivatives [1]. A specific derivative, (S)-6-(2,6-dimethylphenyl)-N,N-dimethylchroman-3-amine, displayed a Ki of 13.4 nM against the rat 5-HT7 receptor, confirming that the 3-aminochroman scaffold can achieve sub-50 nM affinity without further optimization [2]. This establishes the 3-aminochroman scaffold as a validated starting point for 5-HT7 receptor ligand development, distinct from the 2-aminotetralin series which lacks the ring oxygen and exhibits different selectivity profiles [1].
| Evidence Dimension | Binding Affinity (Ki) for Serotonin 5-HT7 Receptor |
|---|---|
| Target Compound Data | Ki = 13.4 nM for (S)-6-(2,6-dimethylphenyl)-N,N-dimethylchroman-3-amine |
| Comparator Or Baseline | 2-Aminotetralin derivatives (class-level) with comparable nM affinity for 5-HT7 receptor |
| Quantified Difference | 3-Aminochroman derivatives demonstrate nanomolar affinity comparable to 2-aminotetralin class; chroman-3-amines provide a chemically distinct scaffold with a ring oxygen that alters physicochemical and selectivity profiles relative to carbocyclic tetralins. |
| Conditions | Radioligand binding assay using [3H]5-HT on rat 5-HT7 receptor expressed in Sf9 cells. |
Why This Matters
This validation justifies procuring the 3-aminochroman core specifically for 5-HT7 receptor programs, rather than defaulting to the more widely explored 2-aminotetralin series.
- [1] Holmberg, P., et al. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. J Med Chem. 2004; 47(16): 3927–3930. View Source
- [2] BindingDB. BDBM50160366: (S)-6-(2,6-dimethylphenyl)-N,N-dimethylchroman-3-amine. Affinity Data: Ki = 13.4 nM for 5-HT7 Receptor. 2009. View Source
